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Table 1: Key Pharmacokinetic Parameters of Muvalaplin

Parameter Phase 1 (14-day dosing) Phase 2 (12-week dosing)

Dose Range 30 mg to 800 mg daily [1] 10 mg, 60 mg, and 240 mg daily
[2]

Half-Life (t₁/₂) 70 to 414 hours (increased with
dose) [1] [3]

Information not specified in
search results

Time to Max Concentration
(Tₘₐₓ)

2 to 5 hours after dosing [4] Information not specified in
search results

Table 2: Pharmacodynamic Effects on Lp(a) and Apolipoprotein B

Parameter
Phase 1 Results (14-day
dosing)

Phase 2 Results (12-week dosing, Placebo-
Adjusted) [2]

| Lipoprotein(a) [Lp(a)] Reduction | Up to 65% reduction [1] [3] | 10 mg: 47.6% (Intact assay) 60 mg:

81.7% (Intact assay) 240 mg: 85.8% (Intact assay) | | Apolipoprotein B (ApoB) Reduction | No significant

change [4] | 10 mg: 8.9% 60 mg: 13.1% 240 mg: 16.1% |
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Experimental Protocol Overview

The following diagrams illustrate the design of key clinical trials investigating muvalaplin.

Phase 1 Study Design

Study Enrollment (N=114)

Single Ascending Dose (SAD) Group (n=55) Multiple Ascending Dose (MAD) Group (n=59)

Single dose: 1 mg to 800 mg or placebo Daily dose for 14 days: 30 mg to 800 mg or placebo

Primary Outcomes: Safety, Tolerability, PK, and Exploratory PD

Click to download full resolution via product page

Phase 1 trial design for muvalaplin [1] [3].

Phase 1 Study (14 days) [1] [3]

Design: First-in-human, randomized, double-blind, placebo-controlled, single-site study.
Population: 114 healthy participants.

Interventions:
Single Ascending Dose (SAD): Single doses from 1 mg to 800 mg.

Multiple Ascending Dose (MAD): Daily doses from 30 mg to 800 mg for 14 days.
Primary Outcomes: Safety, tolerability, pharmacokinetics (PK), and exploratory pharmacodynamics

(PD).

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 6 Tech Support

https://www.smolecule.com/products/s12873764?utm_src=pdf-body
https://www.smolecule.com/products/s12873764?utm_src=pdf-body-img
https://www.smolecule.com/products/s12873764?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/37638695/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10463176/
https://pubmed.ncbi.nlm.nih.gov/37638695/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10463176/
https://www.smolecule.com/products/s12873764?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Phase 2 Study Design

Enrollment (N=233)
Lp(a) ≥ 175 nmol/L

High CV Risk

Randomization

Placebo (n=67) Muvalaplin 10 mg/d (n=34) Muvalaplin 60 mg/d (n=64) Muvalaplin 240 mg/d (n=68)

Oral administration for 12 weeks

Primary Endpoint: Placebo-adjusted % change
in Lp(a) at Week 12

Click to download full resolution via product page

Phase 2 trial design for muvalaplin in high cardiovascular risk patients [2].

Phase 2 Study (12 weeks) [2]

Design: Phase 2, placebo-controlled, randomized, double-blind trial across 43 international sites.
Population: 233 high cardiovascular risk participants with Lp(a) ≥ 175 nmol/L.

Interventions: Once-daily oral muvalaplin (10 mg, 60 mg, or 240 mg) or placebo for 12 weeks.
Primary Endpoint: Placebo-adjusted percentage change from baseline in Lp(a) molar concentration

at week 12.
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Mechanism of Action

Muvalaplin has a unique mechanism that inhibits Lp(a) formation in the liver, as shown below.

Muvalaplin Mechanism of Action

Apolipoprotein(a) (apo(a))

Lp(a) Assembly
(Noncovalent binding + Disulfide bond)

Apolipoprotein B100 (on LDL particle)

Formed Lipoprotein(a) (Lp(a))

Muvalaplin

Inhibits noncovalent interaction

 blocks 

Click to download full resolution via product page

Muvalaplin inhibits Lp(a) formation by blocking apo(a)-apo B100 interaction [3] [5].

Muvalaplin is an oral small molecule that selectively inhibits the noncovalent interaction between

apolipoprotein(a) (apo(a)) and apolipoprotein B100 (apo B100) [3]. This interaction is the first critical step in

the formation of Lipoprotein(a) (Lp(a)) in the liver [5]. By blocking this step, muvalaplin prevents the

subsequent formation of a disulfide bond and the eventual assembly of the mature Lp(a) particle [3].

Safety and Tolerability Profile

Across clinical trials, muvalaplin was well-tolerated with no significant safety concerns [1] [2].
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Phase 1: No tolerability concerns or clinically significant adverse events were reported. The majority

of adverse events were mild, transient, and resolved without complications [4].
Phase 2: No safety or tolerability concerns were observed at any dosage (up to 240 mg daily for 12

weeks) [2].
Plasminogen Specificity: A key safety finding was that muvalaplin did not cause clinically

significant changes in plasminogen levels or activity in humans, despite the structural homology
between apo(a) and plasminogen [1] [5].

Key Considerations for Researchers

Assay Differences: The efficacy of muvalaplin is more accurately reflected by an intact Lp(a)
assay rather than a traditional apo(a)-based assay, which can underestimate the drug's effect by

measuring both particle-bound and free apo(a) [5] [2].
Ongoing Research: As a first-in-class oral Lp(a) inhibitor, muvalaplin's effect on cardiovascular

outcomes requires further investigation in large, long-term clinical trials [1] [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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pharmacokinetics-and-half-life]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United

States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 6 / 6 Tech Support

https://www.smolecule.com/products/b12873764#muvalaplin-pharmacokinetics-and-half-life
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s12873764?utm_src=pdf-bulk
https://www.smolecule.com/products/s12873764?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

